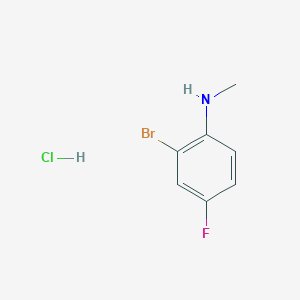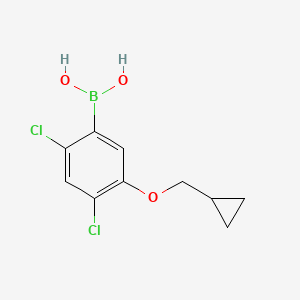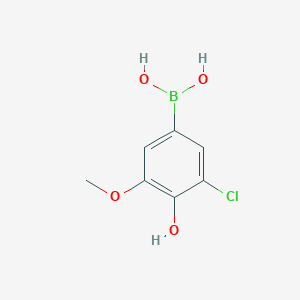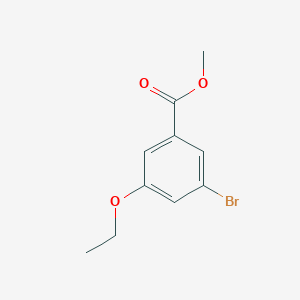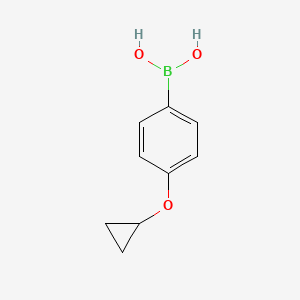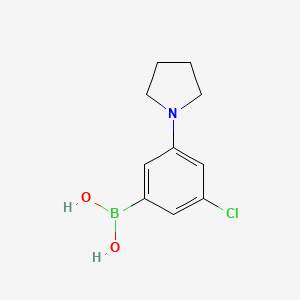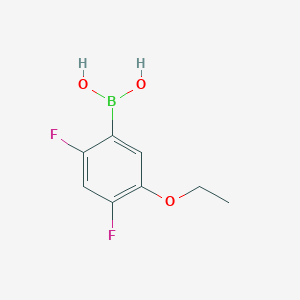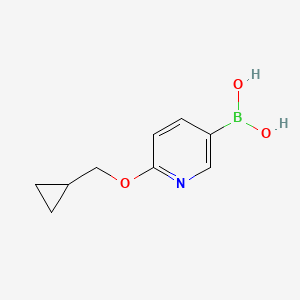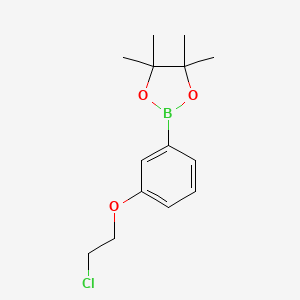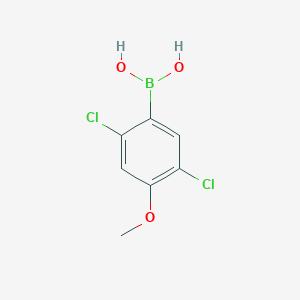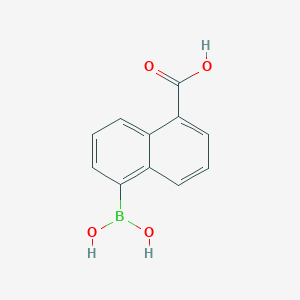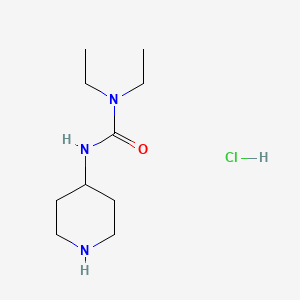
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride
Overview
Description
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C10H22ClN3O. It is a derivative of urea, featuring a piperidine ring substituted at the 4-position and diethyl groups attached to the nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1,1-diethyl-3-(piperidin-4-yl)urea hydrochloride, are utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Pathways
Some piperidine derivatives have been reported to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of Piperidin-4-ylamine: The synthesis begins with the preparation of piperidin-4-ylamine, which can be obtained by the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.
Urea Formation: The piperidin-4-ylamine is then reacted with diethyl isocyanate under controlled conditions to form 1,1-diethyl-3-(piperidin-4-yl)urea.
Hydrochloride Salt Formation: Finally, the urea derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the urea moiety yields piperidin-4-ylamine and diethylamine.
Scientific Research Applications
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethyl-3-(piperidin-3-yl)urea hydrochloride: Similar structure but with the piperidine ring substituted at the 3-position.
1,1-Dimethyl-3-(piperidin-4-yl)urea hydrochloride: Similar structure but with methyl groups instead of ethyl groups.
1,1-Diethyl-3-(pyrrolidin-4-yl)urea hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of diethyl groups and the piperidine ring at the 4-position confer distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1,1-diethyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-3-13(4-2)10(14)12-9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVRDNQYRNRXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


